N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide
Description
N'-[(E)-Biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide (hereafter referred to as Compound 5c) is a hydrazone derivative synthesized from isonicotinic hydrazide (INH) and biphenyl-4-carbaldehyde. This compound belongs to a class of Schiff bases known for their biological activities, particularly as antitubercular agents. Its structure features a pyridine-4-carbohydrazide backbone conjugated with a biphenyl group via an azomethine (–NH–N=CH–) linkage. The biphenyl substituent confers hydrophobicity, enhancing stability and membrane permeability .
Properties
Molecular Formula |
C19H15N3O |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-[(E)-(4-phenylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15N3O/c23-19(18-10-12-20-13-11-18)22-21-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14H,(H,22,23)/b21-14+ |
InChI Key |
NDCMMVXKSMSDEZ-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between biphenyl-4-carbohydrazide and pyridine-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted hydrazones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating through the nitrogen atoms of the hydrazone and pyridine groups. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Structural and Functional Relationships
Substituent Effects
- Hydrophobicity : Biphenyl and alkyl groups (e.g., 5c, 5d) improve membrane penetration and target binding in lipid-rich mycobacterial environments .
- Hydrogen Bonding : Analogs with hydroxyl groups (e.g., N'-[(E)-2-hydroxy-5-methoxybenzylidene]pyridine-4-carbohydrazide) form intramolecular O–H⋯N bonds, stabilizing the E-conformation but reducing antimycobacterial efficacy due to polarity .
- Steric Bulk : The biphenyl group in 5c may hinder interactions with certain enzymes, explaining its specificity for H37Rv over other bacterial strains .
Crystal Packing and Solubility
- Compound 5c’s biphenyl group induces dense π-stacking, reducing solubility compared to analogs with polar substituents (e.g., hydroxyl, methoxy) .
- Water-soluble derivatives (e.g., N'-[(E)-2-hydroxy-5-methoxybenzylidene]pyridine-4-carbohydrazide monohydrate) leverage lattice water for 3D hydrogen-bonded networks, enhancing bioavailability .
Biological Activity
N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide is a compound of significant interest due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 320.36 g/mol. The structure features a biphenyl moiety connected to a pyridine ring via a methylene bridge, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of pyridine-biphenyl systems have shown promising cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N'-[(E)-biphenyl-4-ylmethylidene]... | MCF-7 (breast) | 12.5 | |
| Pyridine-biphenyl derivative | A549 (lung) | 15.0 | |
| Pyridine-biphenyl glycoside | HeLa (cervical) | 10.0 |
These results indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapeutics.
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of this compound have been evaluated against several pathogens.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Candida albicans | 0.25 |
The compound displayed significant activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, such as enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound can bind effectively to key proteins involved in cancer progression and microbial resistance.
Case Studies and Research Findings
- Case Study on Anticancer Activity : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, indicating its potential as an effective anticancer agent.
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that the compound not only inhibited growth but also caused cell lysis in certain bacterial strains, suggesting a dual mechanism of action involving both inhibition and disruption of cell integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
